1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one
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Overview
Description
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups. This compound is a colorless or slightly yellow transparent liquid with a distinct aroma and is soluble in common organic solvents such as ethanol, ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with ketone reagents to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield the final product . The reaction conditions often include the use of ethanol as a solvent and sodium bicarbonate as a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process typically includes steps such as solvent extraction, distillation, and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
- 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one
- 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one
Uniqueness
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-9(12)8-6-10-11(5-2)7(8)3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHVPLZQIVOKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N=C1)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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